molecular formula C26H18Br2N2O6S B11676509 4-[(2,6-dibromo-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

4-[(2,6-dibromo-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No.: B11676509
M. Wt: 646.3 g/mol
InChI Key: PBORYLQEQCIVON-VXLYETTFSA-N
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Description

4-[(2,6-DIBROMO-4-{[(5E)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as bromine atoms, methoxy groups, and a benzoic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[(2,6-DIBROMO-4-{[(5E)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy and benzoic acid groups allows for oxidation reactions under specific conditions.

    Reduction: The compound can be reduced using suitable reducing agents, leading to the formation of different products.

    Substitution: The bromine atoms in the structure make it susceptible to nucleophilic substitution reactions, which can be used to introduce other functional groups.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2,6-DIBROMO-4-{[(5E)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 4-[(2,6-DIBROMO-4-{[(5E)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of 4-[(2,6-DIBROMO-4-{[(5E)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID.

Properties

Molecular Formula

C26H18Br2N2O6S

Molecular Weight

646.3 g/mol

IUPAC Name

4-[[2,6-dibromo-4-[(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C26H18Br2N2O6S/c1-35-18-8-6-17(7-9-18)30-24(32)19(23(31)29-26(30)37)10-15-11-20(27)22(21(28)12-15)36-13-14-2-4-16(5-3-14)25(33)34/h2-12H,13H2,1H3,(H,33,34)(H,29,31,37)/b19-10+

InChI Key

PBORYLQEQCIVON-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC4=CC=C(C=C4)C(=O)O)Br)/C(=O)NC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC4=CC=C(C=C4)C(=O)O)Br)C(=O)NC2=S

Origin of Product

United States

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